1,2-Diphenylpyrazolidine-3,5-dione
Overview
Description
1,2-Diphenylpyrazolidine-3,5-dione is a heterocyclic compound with the molecular formula C15H12N2O2. It is a derivative of pyrazolidine, featuring two phenyl groups attached to the nitrogen atoms and two keto groups at the 3 and 5 positions. This compound is known for its significant pharmacological properties and has been extensively studied for its therapeutic potential .
Mechanism of Action
Target of Action
The primary target of 1,2-Diphenylpyrazolidine-3,5-dione, also known as Sulfinpyrazone, is the proximal convoluted tubule in the kidneys . This compound acts as a uricosuric agent, meaning it increases the excretion of uric acid in the urine .
Mode of Action
Sulfinpyrazone works by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .
Biochemical Pathways
The action of Sulfinpyrazone primarily affects the urate handling pathway in the kidneys . By inhibiting the reabsorption of uric acid, it disrupts the balance between uric acid secretion and reabsorption in the proximal tubule, leading to an overall increase in the urinary excretion of uric acid .
Result of Action
The result of Sulfinpyrazone’s action is a decrease in the concentration of uric acid in the blood . This can help manage conditions like gout and gouty arthritis, where there is an excess of uric acid in the body . It can also promote the resorption of tophi, which are deposits of uric acid crystals that can form in chronic cases of gout .
Biochemical Analysis
Biochemical Properties
1,2-Diphenylpyrazolidine-3,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with uric acid transporter 1, which is involved in the transport of uric acid in the body . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to downstream effects on cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as reducing inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of cells and tissues. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its overall efficacy and potential side effects, making it an important factor in its therapeutic application.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenylpyrazolidine-3,5-dione can be synthesized through various methods:
Formation of C-N Bonds: This method involves the reaction of derivatives of malonic acid with hydrazine.
Formation of N-N Bonds: This approach uses dihydrazides and dianilides as starting materials.
Formation of C-C-N Bonds: This method involves the reaction of phenylhydrazides of monobasic carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of appropriate hydrazine derivatives with diketones under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions typically yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives.
Scientific Research Applications
1,2-Diphenylpyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of color formers in color photography.
Comparison with Similar Compounds
- Phenylbutazone
- Sulfinpyrazone
- 4-Benzylidene-1,2-diphenylpyrazolidine-3,5-dione
Properties
IUPAC Name |
1,2-diphenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-15(19)17(13-9-5-2-6-10-13)16(14)12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPKQGKEOCYMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877699 | |
Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2652-77-9 | |
Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2652-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002652779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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